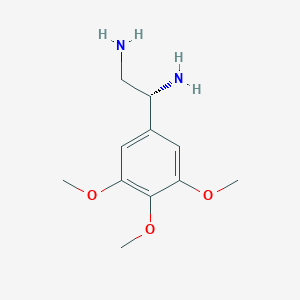

(1R)-1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diamine

CAS No.:

Cat. No.: VC17476069

Molecular Formula: C11H18N2O3

Molecular Weight: 226.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H18N2O3 |

|---|---|

| Molecular Weight | 226.27 g/mol |

| IUPAC Name | (1R)-1-(3,4,5-trimethoxyphenyl)ethane-1,2-diamine |

| Standard InChI | InChI=1S/C11H18N2O3/c1-14-9-4-7(8(13)6-12)5-10(15-2)11(9)16-3/h4-5,8H,6,12-13H2,1-3H3/t8-/m0/s1 |

| Standard InChI Key | QCMLMROPOBTUCF-QMMMGPOBSA-N |

| Isomeric SMILES | COC1=CC(=CC(=C1OC)OC)[C@H](CN)N |

| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C(CN)N |

Introduction

(1R)-1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diamine is a chiral organic compound characterized by its unique molecular structure, which includes a phenyl ring substituted with three methoxy groups and an ethane backbone containing two amine groups. This compound is often studied in its dihydrochloride form, which enhances its solubility and stability. The molecular formula of the dihydrochloride is C11H20Cl2N2O3, and its molecular weight is approximately 299.19 g/mol, although some sources may report a slightly different molecular weight due to variations in calculation or measurement methods.

Synthesis Methods

The synthesis of (1R)-1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diamine typically involves several steps, which may include asymmetric synthesis techniques to achieve the desired chirality. The specific reagents and conditions used can vary based on the desired yield and purity of the final product. Common methods involve the use of chiral catalysts or auxiliaries to control the stereochemistry of the reaction.

Biological Activity and Applications

This compound exhibits significant biological activity due to its structural features, which allow it to interact with various biological targets. These interactions are crucial for understanding its potential therapeutic applications, particularly in drug development. The compound's ability to modulate biological activity makes it a valuable candidate for further research in medicinal chemistry.

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential therapeutic applications due to biological activity |

| Organic Synthesis | Used as an intermediate in the synthesis of complex molecules |

| Biochemical Research | Studied for its interactions with biological targets |

Research Findings and Future Directions

Research on (1R)-1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diamine is ongoing, with a focus on elucidating its mechanisms of action and therapeutic potential. Further studies are needed to fully understand its pharmacodynamics and pharmacokinetics, which will be essential for developing it into a therapeutic agent. The compound's unique structure and reactivity make it an interesting candidate for modification to create derivatives with varied biological activities.

Comparison with Similar Compounds

Several compounds share structural similarities with (1R)-1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diamine, including its enantiomer and other phenyl-substituted diamines. These compounds can exhibit different biological activities based on their specific structural features.

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| (1S)-1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diamine dihydrochloride | Same as (1R) form | Enantiomer with potential differences in biological activity |

| 3',4',5'-Trimethoxyacetophenone | C11H14O4 | Contains methoxy groups but lacks amine functionality |

| 3-Methoxyphenethylamine | C9H13NO | Simpler structure; primarily studied for neurochemical effects |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume